Ethyl 9H-fluoren-9-ylmethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 9H-fluoren-9-ylmethyl carbonate, also known as Fmoc-Cl, is a chemical compound commonly used in peptide synthesis. This compound is used as a protecting group for the amine group of amino acids, allowing for selective deprotection during peptide synthesis. Fmoc-Cl is a widely used reagent in the field of peptide synthesis due to its high stability and ease of use.
Mechanism of Action
Ethyl 9H-fluoren-9-ylmethyl carbonate works by reacting with the amine group of amino acids, forming a stable carbamate linkage. This linkage protects the amine group from further reaction, allowing for selective deprotection during peptide synthesis.
Biochemical and Physiological Effects:
Ethyl 9H-fluoren-9-ylmethyl carbonate does not have any direct biochemical or physiological effects, as it is used solely as a tool in peptide synthesis.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 9H-fluoren-9-ylmethyl carbonate in peptide synthesis is its high stability, allowing for efficient and reliable peptide synthesis. However, Ethyl 9H-fluoren-9-ylmethyl carbonate can be toxic and should be handled with care. Additionally, the use of Ethyl 9H-fluoren-9-ylmethyl carbonate can result in low yields and incomplete reactions if not used properly.
Future Directions
Future research in the field of peptide synthesis may focus on the development of new protecting groups that offer improved selectivity and efficiency. Additionally, research may focus on the use of Ethyl 9H-fluoren-9-ylmethyl carbonate in the synthesis of more complex peptides and proteins.
Synthesis Methods
Ethyl 9H-fluoren-9-ylmethyl carbonate can be synthesized through the reaction of 9H-fluorene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction results in the formation of Ethyl 9H-fluoren-9-ylmethyl carbonate and ethanol as a byproduct.
Scientific Research Applications
Ethyl 9H-fluoren-9-ylmethyl carbonate is an important tool in the field of peptide synthesis, allowing for the selective protection of amino acids during peptide synthesis. This compound is widely used in the production of peptides for research purposes, including the development of new drugs and therapies.
properties
CAS RN |
127228-99-3 |
---|---|
Product Name |
Ethyl 9H-fluoren-9-ylmethyl carbonate |
Molecular Formula |
C17H15O3- |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl 9H-fluoren-9-ylmethyl carbonate |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)20-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 |
InChI Key |
XRJWGLJJXWBAPF-UHFFFAOYSA-M |
SMILES |
CCOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCOC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
synonyms |
(9-fluorenylmethyl)ethylcarbonate 9-FMEC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.